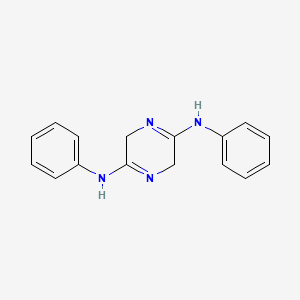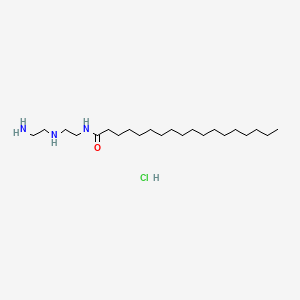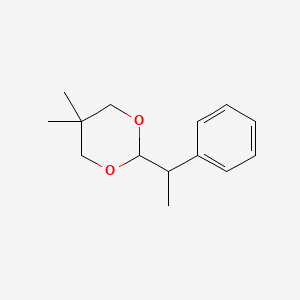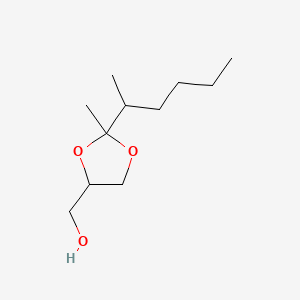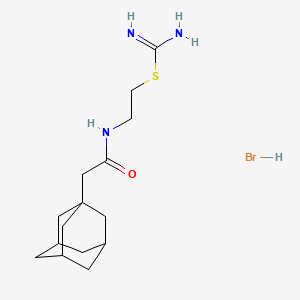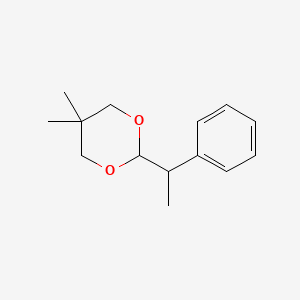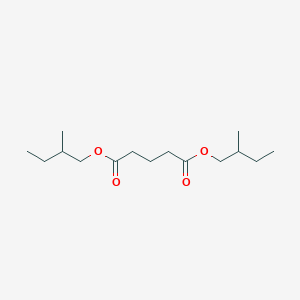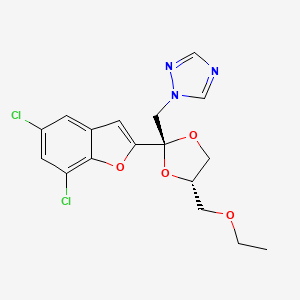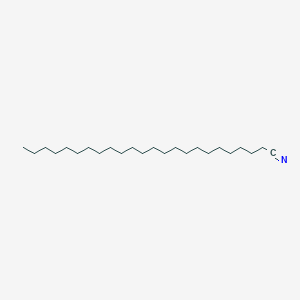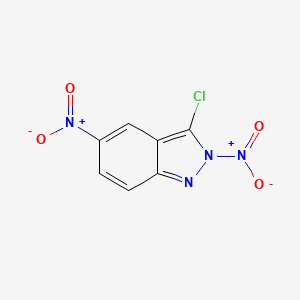
3-Chloro-2,5-dinitroindazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,5-dinitroindazole is a chemical compound belonging to the class of nitroindazoles. Nitroindazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of an indazole ring substituted with chlorine and nitro groups, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5-dinitroindazole typically involves the nitration of 3-chloroindazole. One common method includes the use of a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0°C) to achieve nitration . The reaction proceeds as follows:
Starting Material: 3-Chloroindazole
Reagents: Fuming nitric acid, concentrated sulfuric acid
Conditions: 0°C
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the use of strong acids and the exothermic nature of the nitration reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2,5-dinitroindazole undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 3-chloro-2,5-diaminoindazole.
Oxidation: Formation of higher oxidation state compounds.
Aplicaciones Científicas De Investigación
3-Chloro-2,5-dinitroindazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,5-dinitroindazole involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2,5-dihydroxybenzyl alcohol: A benzene derivative with similar substitution patterns.
3-Chloro-2,5-diaminoindazole: A reduced form of 3-Chloro-2,5-dinitroindazole.
Indole Derivatives: Compounds with an indole ring structure and various substitutions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups on the indazole ring makes it a versatile compound for various applications.
Propiedades
Número CAS |
68159-06-8 |
|---|---|
Fórmula molecular |
C7H3ClN4O4 |
Peso molecular |
242.57 g/mol |
Nombre IUPAC |
3-chloro-2,5-dinitroindazole |
InChI |
InChI=1S/C7H3ClN4O4/c8-7-5-3-4(11(13)14)1-2-6(5)9-10(7)12(15)16/h1-3H |
Clave InChI |
TZUUMLAKXRSPRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN(C(=C2C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



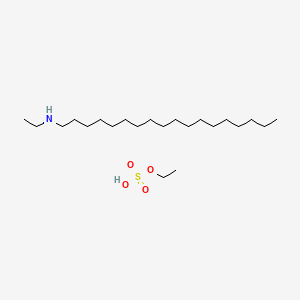
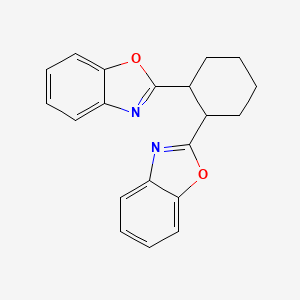
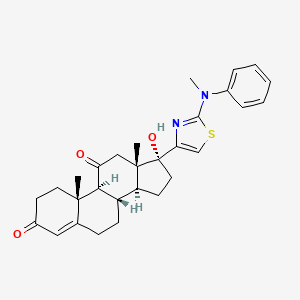
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
